R-(+)-Mono-desmethylsibutramine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

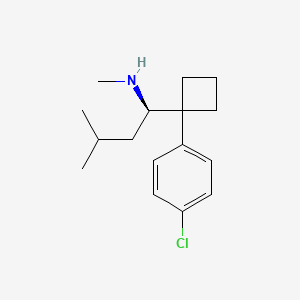

属性

CAS 编号 |

229639-54-7 |

|---|---|

分子式 |

C16H24ClN |

分子量 |

265.82 g/mol |

IUPAC 名称 |

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine |

InChI |

InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3/t15-/m1/s1 |

InChI 键 |

PLXKZKLXYHLWHR-OAHLLOKOSA-N |

手性 SMILES |

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC |

规范 SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of R-(+)-Mono-desmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of R-(+)-Mono-desmethylsibutramine, a potent monoamine reuptake inhibitor and the primary active metabolite of sibutramine (B127822). This document details a feasible synthetic route, extensive characterization methodologies, and an exploration of its mechanism of action.

Introduction

Sibutramine, formerly marketed as an appetite suppressant, is a racemic mixture that undergoes in vivo demethylation to form its more active metabolites, mono-desmethylsibutramine (MDS) and di-desmethylsibutramine (DDS).[1][2] Research has demonstrated that the pharmacological activity of desmethylsibutramine (B128398) is enantioselective, with the R-(+)-enantiomer exhibiting significantly greater anorectic effects and potency as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor compared to the S-(-)-enantiomer.[3] This guide focuses on the synthesis and characterization of the more active this compound, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Synthesis of this compound

Synthesis of Racemic (±)-Mono-desmethylsibutramine

A common method for the synthesis of racemic mono-desmethylsibutramine involves the demethylation of sibutramine.[5]

Experimental Protocol:

-

Materials: Sibutramine hydrochloride, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618), Toluene (B28343) (anhydrous), Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Silica (B1680970) gel for column chromatography.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sibutramine hydrochloride in a minimal amount of water and basify with a saturated sodium bicarbonate solution. Extract the free base of sibutramine with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain sibutramine free base.

-

Dissolve the sibutramine free base and triphenylphosphine in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) in anhydrous toluene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield racemic (±)-Mono-desmethylsibutramine.

-

Chiral Resolution of (±)-Mono-desmethylsibutramine

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[3][6][7][8]

Experimental Protocol:

-

Materials: Racemic (±)-Mono-desmethylsibutramine, (+)-O,O'-Dibenzoyl-D-tartaric acid (DBDT), Methanol, Sodium hydroxide (B78521) solution (1M), Diethyl ether, Magnesium sulfate.

-

Procedure:

-

Dissolve racemic (±)-Mono-desmethylsibutramine in methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-O,O'-Dibenzoyl-D-tartaric acid in methanol.

-

Slowly add the DBDT solution to the amine solution with stirring.

-

Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be necessary to induce crystallization.

-

Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. This solid is enriched in the diastereomeric salt of one enantiomer.

-

To isolate the free amine, suspend the crystals in water and add 1M sodium hydroxide solution until the pH is basic.

-

Extract the liberated free amine with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched mono-desmethylsibutramine.

-

The enantiomeric purity of the product should be determined by chiral HPLC analysis. The mother liquor, which is enriched in the other enantiomer, can be processed similarly to isolate the other enantiomer.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Analytical Data

The following table summarizes the key analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₂₄ClN |

| Molecular Weight | 265.82 g/mol |

| CAS Number | 229639-54-7 |

| Appearance | White to off-white solid |

| Optical Rotation [α]D | Positive value (specific value to be determined experimentally) |

| Purity (by HPLC) | >98% |

| Enantiomeric Excess (ee) | >99% (as determined by chiral HPLC) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure of mono-desmethylsibutramine. Key expected signals include those for the aromatic protons of the chlorophenyl group, the cyclobutyl protons, the methyl protons of the isobutyl group, and the N-methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the correct number of distinct carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 266.1.

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric purity of the final product.

Experimental Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is required.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column used.

-

Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs (e.g., 220-230 nm).

-

Procedure:

-

Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

The two enantiomers will be separated and will elute at different retention times.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

-

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects by acting as a potent inhibitor of the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[3] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing noradrenergic and serotonergic signaling. The primary molecular targets are the norepinephrine transporter (NET) and the serotonin transporter (SERT).[9][10][11][12] The R-(+)-enantiomer has a significantly higher affinity for NET compared to the S-(-)-enantiomer.[3]

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway of this compound

Caption: Inhibition of norepinephrine and serotonin reuptake by this compound.

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aminer.org [aminer.org]

- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly enantioselective catalytic asymmetric synthesis of a (R)-sibutramin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. Chiral_resolution [chemeurope.com]

- 9. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand binding to the serotonin transporter: equilibria, kinetics, and ion dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Mono-desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies for producing mono-desmethylsibutramine, a primary active metabolite of the anti-obesity drug sibutramine (B127822). The focus is on enantioselective methods, which are critical due to the differential pharmacological activity of the enantiomers. The (R)-enantiomer of mono-desmethylsibutramine is known to be a more potent inhibitor of monoamine reuptake than the (S)-enantiomer, making its stereocontrolled synthesis a key objective in pharmaceutical research.

Metabolic Pathway of Sibutramine

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, to form its more active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). This metabolic cascade is crucial for the drug's therapeutic effect.

Caption: Metabolic conversion of sibutramine to its active metabolites.

Enantioselective Synthetic Strategies

The development of a highly enantioselective synthesis is paramount for producing the desired (R)-enantiomer of mono-desmethylsibutramine. While specific literature on the enantioselective synthesis of mono-desmethylsibutramine is sparse, a highly efficient method for a key precursor, (R)-di-desmethylsibutramine, has been reported. This methodology provides a strong foundation for accessing the target molecule.

Catalytic Asymmetric Hydrogenation

A highly effective approach involves the asymmetric hydrogenation of a prochiral precursor. A notable example is the synthesis of (R)-di-desmethylsibutramine, which can serve as a template for the synthesis of (R)-mono-desmethylsibutramine.[1]

The overall workflow for this asymmetric synthesis is outlined below.

Caption: Workflow for the enantioselective synthesis of a sibutramine precursor.

Quantitative Data for Asymmetric Hydrogenation of Dienamide 10:

| Parameter | Value | Reference |

| Substrate | Dienamide 10 | [1] |

| Catalyst | Ruthenium/(R)-MeOBiPheP | [1] |

| Substrate/Catalyst Ratio | 500 | [1] |

| Enantiomeric Excess (ee) | 98.5% | [1] |

| Yield | Almost Quantitative | [1] |

Experimental Protocol: Asymmetric Hydrogenation of Dienamide 10

This protocol is based on the reported synthesis of the di-desmethylsibutramine precursor and is a representative method.[1]

-

Preparation of the Dienamide Substrate (10):

-

The starting nitrile (4) is condensed with methallyl magnesium chloride.

-

The resulting product is quenched with acetic acid anhydride (B1165640) to yield the dienamide (10).

-

-

Asymmetric Hydrogenation:

-

The dienamide (10) is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

The ruthenium/(R)-MeOBiPheP catalyst is added under an inert atmosphere. The substrate-to-catalyst ratio is maintained at 500.

-

The reactor is pressurized with hydrogen gas and the reaction is stirred at a controlled temperature until completion.

-

Reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

-

-

Hydrolysis to the Chiral Amine:

-

Upon completion of the hydrogenation, the solvent is removed.

-

The resulting chiral amide ((R)-9) is subjected to acidic hydrolysis (e.g., using a strong acid like HCl in water or an appropriate solvent).

-

The reaction is heated to drive the hydrolysis to completion.

-

After cooling, the reaction mixture is worked up by basification and extraction with an organic solvent to isolate the desired amine ((R)-3).

-

The enantiomeric excess of the final product is determined using chiral HPLC. The reported process indicates no erosion of enantioselectivity during hydrolysis.[1]

-

Racemic Synthesis of Mono-desmethylsibutramine

For comparative purposes, a known racemic synthesis for mono-desmethylsibutramine (DMS) is presented. This route typically involves the reduction of an amide precursor.

Caption: General scheme for the racemic synthesis of mono-desmethylsibutramine.

Experimental Protocol: Reduction of Amide Precursor

-

Reduction:

-

The amide precursor is dissolved in a suitable anhydrous solvent (e.g., THF).

-

A reducing agent, such as borane (B79455) dimethyl sulfide (B99878) complex or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), is added slowly at a controlled temperature. The borane dimethyl sulfide complex is noted to produce fewer byproducts.

-

The reaction is stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by aqueous acid).

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield racemic mono-desmethylsibutramine.

-

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

General Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of an amine.

Experimental Protocol: Chiral Resolution (General)

-

Salt Formation:

-

The racemic mono-desmethylsibutramine is dissolved in a suitable solvent.

-

An equimolar amount of a chiral resolving agent (e.g., tartaric acid or a derivative) is added.

-

-

Diastereomer Separation:

-

The mixture is allowed to crystallize. One diastereomeric salt will typically crystallize preferentially due to lower solubility.

-

The crystals are collected by filtration.

-

-

Liberation of the Enantiomer:

-

The isolated diastereomeric salt is dissolved in water.

-

The pH is adjusted with a base to deprotonate the amine.

-

The free amine (the desired enantiomer) is extracted with an organic solvent.

-

The solvent is removed to yield the enantiopure product.

-

Summary and Outlook

The enantioselective synthesis of mono-desmethylsibutramine is a critical endeavor for the development of potentially safer and more effective anti-obesity agents. While direct, detailed protocols for the enantioselective synthesis of the mono-desmethyl metabolite are not widely published, the successful asymmetric synthesis of the closely related di-desmethyl precursor via catalytic hydrogenation offers a highly promising and scalable route.[1] Future research will likely focus on adapting such methodologies to directly produce enantiopure mono-desmethylsibutramine or on developing novel asymmetric routes to this important pharmacological agent.

References

Pharmacological Profile of R-(+)-Mono-desmethylsibutramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive pharmacological profile of R-(+)-Mono-desmethylsibutramine, the more potent enantiomer of the active metabolite of sibutramine (B127822). Sibutramine was formerly marketed as an anti-obesity agent, and its pharmacological effects are primarily mediated by its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). This document details the mechanism of action, quantitative pharmacological data, and detailed experimental protocols for the characterization of this compound's interaction with monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of neuroscience and metabolic disorders.

Introduction

Sibutramine, a monoamine reuptake inhibitor, exerts its therapeutic effects primarily through its active metabolites.[1] The N-demethylated metabolite, mono-desmethylsibutramine, exists as two enantiomers, this compound and S-(-)-Mono-desmethylsibutramine. Pharmacological studies have revealed that the R-(+)-enantiomer is significantly more potent in its interaction with monoamine transporters, making its specific pharmacological profile of great interest for understanding the overall mechanism of action of sibutramine and for the potential development of more selective therapeutic agents.[2][3] This guide focuses on the in-depth pharmacological characterization of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA), from the synaptic cleft.[2][4] By blocking the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic, serotonergic, and dopaminergic neurotransmission.[5][6] This enhanced monoaminergic activity in the central nervous system is believed to be responsible for the appetite-suppressant and potential antidepressant effects observed with sibutramine administration.[2][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound on the reuptake of norepinephrine, serotonin, and dopamine has been quantified through in vitro assays. The data clearly demonstrates a higher affinity for the norepinephrine and serotonin transporters over the dopamine transporter.

| Compound | Transporter | IC50 (nM)[2] |

| This compound | NET | 1.3 |

| SERT | 9.4 | |

| DAT | 53.8 | |

| S-(-)-Mono-desmethylsibutramine | NET | 26.1 |

| SERT | 218 | |

| DAT | 1020 |

Table 1: In vitro inhibition of monoamine uptake by enantiomers of mono-desmethylsibutramine. IC50 values represent the concentration of the compound required to inhibit 50% of the specific uptake of the respective radiolabeled neurotransmitter.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the functional potency of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC50 values of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).[7][8]

-

Radiolabeled Neurotransmitters: [³H]-Norepinephrine, [³H]-Serotonin (5-HT), [³H]-Dopamine.[9]

-

Test Compound: this compound.

-

Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[9]

-

Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS).

-

Scintillation Cocktail.

-

96-well cell culture plates.

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing hNET, hSERT, or hDAT into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.[7]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubation: Wash the cell monolayers with assay buffer and then pre-incubate with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

-

Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at room temperature or 37°C to allow for neurotransmitter uptake.[9]

-

Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor for the respective transporter) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine, serotonin, and dopamine transporters.

Materials:

-

Membrane Preparations: Membranes from cells (e.g., HEK293 or CHO) stably expressing hNET, hSERT, or hDAT, or from specific brain regions rich in these transporters (e.g., rat striatum for DAT).

-

Radioligands:

-

For hNET: [³H]-Nisoxetine or [³H]-Mazindol.

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935.

-

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Varying concentrations of this compound or vehicle.

-

Membrane preparation.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known potent displacer) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow Diagram

Caption: Workflow for the radioligand binding assay.

Conclusion

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with significantly lower activity at the dopamine transporter. Its enantioselective profile, with the R-(+)-isomer being substantially more potent than the S-(-)-isomer, highlights the stereospecificity of its interaction with monoamine transporters. The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. This information is critical for the rational design of novel therapeutic agents targeting monoamine transporters for the treatment of various central nervous system and metabolic disorders. Further investigation into the in vivo effects and potential off-target activities of this compound is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aminer.org [aminer.org]

- 4. Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

In Vitro Activity of R-(+)-Mono-desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(+)-Mono-desmethylsibutramine is one of the primary active metabolites of the anti-obesity drug sibutramine (B127822). Sibutramine itself is a racemic mixture that functions as a monoamine reuptake inhibitor, and its pharmacological effects are largely attributed to its desmethyl metabolites.[1] This technical guide provides an in-depth overview of the in vitro activity of the R-(+)-enantiomer of mono-desmethylsibutramine, focusing on its interaction with key monoamine transporters. The information presented herein is intended to support further research and drug development efforts in the fields of pharmacology and neuroscience.

Core Activity: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound is the inhibition of the reuptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and to a lesser extent, serotonin (B10506) (5-HT) at their respective transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). By blocking these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic, dopaminergic, and serotonergic neurotransmission.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound at the human monoamine transporters has been quantified through in vitro uptake inhibition assays. The following table summarizes the IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity. For comparative purposes, data for the S-(-)-enantiomer and the parent drug, sibutramine, are also included where available.

| Compound | Norepinephrine Transporter (NET) IC50 (nM) | Dopamine Transporter (DAT) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results |

| S-(-)-Mono-desmethylsibutramine | Data not available in search results | Data not available in search results | Data not available in search results |

| Racemic Sibutramine | 5451 | 943 | 298 |

Note: While a key study by Rothman et al. (2003) indicates that the (R)-enantiomers of sibutramine metabolites are more potent inhibitors of norepinephrine and dopamine uptake than the (S)-enantiomers and sibutramine itself, the specific IC50 values were not available in the accessed search results. The provided IC50 values for racemic sibutramine are from a different source.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the in vitro activity of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.

a. Materials and Reagents:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

-

Reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

Test compound (this compound).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Scintillation cocktail and scintillation counter.

b. Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and resuspend in ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., BCA assay).

-

Store membrane preparations in aliquots at -80°C.

c. Binding Assay Procedure:

-

Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of the appropriate reference compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Test Compound: Add 50 µL of serial dilutions of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation for Neurotransmitter Uptake Assays

This protocol describes the isolation of synaptosomes from rodent brain tissue for use in neurotransmitter uptake inhibition assays.

a. Materials and Reagents:

-

Rodent brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus cerebellum for SERT).

-

Sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4).

-

Glass-Teflon homogenizer.

-

Refrigerated centrifuge.

b. Procedure:

-

Euthanize the animal and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 12,500 - 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in KRH buffer.

Neurotransmitter Uptake Inhibition Assay

This protocol details a method to measure the inhibition of radiolabeled neurotransmitter uptake into synaptosomes.

a. Materials and Reagents:

-

Prepared synaptosomes.

-

KRH buffer.

-

Radiolabeled neurotransmitters: [³H]-Norepinephrine, [³H]-Dopamine, [³H]-Serotonin.

-

Test compound (this compound).

-

Reference inhibitors.

-

96-well microplates.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

b. Procedure:

-

Pre-incubate synaptosomes with various concentrations of this compound or vehicle in KRH buffer for a specified time at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Monoamine reuptake inhibition by this compound.

Caption: Generalized workflow for a radioligand binding assay.

References

R-(+)-Mono-desmethylsibutramine as a monoamine reuptake inhibitor

An In-depth Technical Guide on R-(+)-Mono-desmethylsibutramine as a Monoamine Reuptake Inhibitor

Introduction

Sibutramine (B127822), formerly marketed as an anti-obesity drug, functions as a prodrug and is metabolized in vivo into two primary active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than sibutramine itself.[2][3] This guide focuses on the R-(+)-enantiomer of mono-desmethylsibutramine, a key active metabolite, and its role as a triple reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). The enantiomers of sibutramine's metabolites have been shown to have different pharmacological activities, with the (R)-enantiomers demonstrating more potent anorectic effects.[1]

Mechanism of Action

This compound exerts its pharmacological effects by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By inhibiting these transporters, it blocks the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. The serotonergic action is thought to particularly influence appetite and satiety.[1]

Pharmacological Data: Binding Affinities

The binding affinity of a compound for a transporter is typically expressed by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and related compounds for the serotonin, norepinephrine, and dopamine transporters.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Desmethylsibutramine (M1) | 15 | 20 | 49 |

| (R)-Desmethylsibutramine | 44 | 4 | 12 |

| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |

| Didesmethylsibutramine (M2) | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

| Table 1: Binding affinities (Ki in nM) of sibutramine and its metabolites for monoamine transporters. Data sourced from Wikipedia.[1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic cleft.

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters involves several key in vitro assays.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter.

-

Objective: To measure the displacement of a radiolabeled ligand from the transporter by the test compound.

-

Materials:

-

Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter (e.g., HEK293 cells).

-

Radioligands:

-

For SERT: [³H]citalopram or [³H]paroxetine.

-

For NET: [³H]nisoxetine.

-

For DAT: [³H]WIN 35,428.

-

-

Test compound: this compound.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

-

Objective: To determine the functional potency (IC50) of the test compound in inhibiting neurotransmitter reuptake.

-

Materials:

-

Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, or [³H]DA.

-

Test compound: this compound.

-

Incubation buffer.

-

-

Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

-

A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period at a physiological temperature (e.g., 37°C).

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

-

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel monoamine reuptake inhibitor.

This compound is a potent monoamine reuptake inhibitor with high affinity for the norepinephrine, dopamine, and serotonin transporters. The data indicates a preference for NET, followed by DAT and SERT. The enantioselectivity of sibutramine's metabolites is a critical factor in their pharmacological profile, with the R-enantiomers generally showing greater activity. The experimental protocols outlined provide a framework for the characterization of such compounds. A thorough understanding of the pharmacology and mechanism of action of this compound is essential for the development of novel therapeutics targeting the monoamine transport systems for various neurological and psychiatric disorders.

References

Thermogenic Properties of R-(+)-Mono-desmethylsibutramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogenic properties of R-(+)-Mono-desmethylsibutramine, a primary active metabolite of sibutramine (B127822). While direct studies on the thermogenic effects of this specific enantiomer are limited, this document synthesizes available data on racemic sibutramine and its metabolites to elucidate the mechanism of action and potential thermogenic efficacy of this compound. The guide details the proposed signaling pathways, summarizes relevant quantitative data, and provides in-depth experimental protocols for the evaluation of its thermogenic and metabolic effects. This information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Pharmacological interventions that increase energy expenditure through the stimulation of thermogenesis represent a promising therapeutic strategy. Sibutramine, a previously marketed anti-obesity medication, exerts its effects primarily through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which act as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors.[1][2] The R-(+)-enantiomers of these metabolites have been shown to be more potent in their anorexic and locomotor effects, suggesting they are the more pharmacologically active isomers.[3][4] This guide focuses on the thermogenic properties of this compound, extrapolating from the known effects of the racemic parent compound and its metabolites.

Mechanism of Action: A Hypothesized Pathway

The primary mechanism underlying the thermogenic effects of sibutramine and its metabolites is the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1][5] This leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in the activation of the sympathetic nervous system (SNS).[6][7] The increased sympathetic outflow to peripheral tissues, particularly brown adipose tissue (BAT), is the key driver of thermogenesis.[5]

The proposed signaling cascade for this compound-induced thermogenesis is as follows:

-

Central Action: this compound inhibits the reuptake of norepinephrine and serotonin in the hypothalamus.

-

Sympathetic Nervous System (SNS) Activation: The elevated levels of norepinephrine and serotonin stimulate the sympathetic nervous system.

-

Norepinephrine Release in BAT: Sympathetic nerve terminals release norepinephrine in brown adipose tissue.

-

β3-Adrenergic Receptor Activation: Norepinephrine binds to and activates β3-adrenergic receptors on the surface of brown adipocytes.[1]

-

Intracellular Signaling: This activation triggers a cascade of intracellular events, including the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA).[8]

-

Lipolysis and UCP1 Activation: PKA activation leads to the phosphorylation of hormone-sensitive lipase, initiating the breakdown of triglycerides into free fatty acids. These fatty acids serve as both the fuel for thermogenesis and allosteric activators of Uncoupling Protein 1 (UCP1).[9][10]

-

Thermogenesis: UCP1, located in the inner mitochondrial membrane, uncouples oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat.[11][12]

Figure 1: Proposed signaling pathway for this compound-induced thermogenesis.

Quantitative Data on Thermogenic Effects

While specific data for this compound is not available, studies on racemic sibutramine provide a strong indication of the potential thermogenic effects.

Table 1: Effects of Sibutramine on Energy Expenditure in a Preclinical Model

| Compound | Dose (mg/kg) | Change in Oxygen Consumption (VO2) | Change in Colonic Temperature (°C) | Species | Reference |

| Sibutramine | 3 | Significant Increase | Not Significant | Rat | [5] |

| Sibutramine | 10 | ~30% Increase | +0.5 to +1.0 | Rat | [5] |

Table 2: Effects of Sibutramine on Energy Expenditure in Humans

| Compound | Dose | State | Change in Energy Expenditure | Reference |

| Sibutramine | 30 mg (single dose) | Fasted | +183% (0.20 kJ/min) | [13][14] |

| Sibutramine | 30 mg (single dose) | Fed | +34% (0.15 kJ/min) | [13][14] |

Note: The data presented is for racemic sibutramine and its metabolites. It is hypothesized that this compound, being the more active enantiomer, may produce similar or more potent effects.

Experimental Protocols

The following protocols are standard methods for assessing the thermogenic properties of a compound like this compound in a preclinical setting.

Measurement of Oxygen Consumption (Indirect Calorimetry)

Indirect calorimetry is a non-invasive method to determine energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[15][16]

Objective: To quantify the effect of this compound on whole-body energy expenditure.

Materials:

-

Metabolic cages (e.g., Oxymax/CLAMS)

-

Gas analyzers (O2 and CO2)

-

Data acquisition system

-

Experimental animals (e.g., mice or rats)

-

This compound solution and vehicle control

Procedure:

-

Acclimation: Acclimate animals to the metabolic cages for at least 24-48 hours before the experiment to minimize stress-induced artifacts.[17]

-

Baseline Measurement: Record baseline VO2, VCO2, and respiratory exchange ratio (RER = VCO2/VO2) for a stable period (e.g., 2-4 hours) before drug administration.

-

Dosing: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Data Collection: Continuously monitor VO2, VCO2, and RER for a predefined period post-dosing (e.g., 6-24 hours).

-

Data Analysis: Calculate the change in energy expenditure from baseline for both the treated and control groups. Analyze the data for statistical significance.

Measurement of Core Body Temperature

Objective: To determine the effect of this compound on core body temperature.

Materials:

-

Implantable telemetry probes or a rectal thermometer

-

Experimental animals

-

This compound solution and vehicle control

Procedure (Telemetry - Preferred Method):

-

Surgical Implantation: Surgically implant temperature-sensitive telemetry probes into the abdominal cavity of the animals. Allow for a recovery period of at least one week.[18]

-

Baseline Recording: Record baseline core body temperature for 24 hours prior to the experiment.

-

Dosing: Administer this compound or vehicle.

-

Continuous Monitoring: Continuously record core body temperature for the duration of the study.

-

Data Analysis: Compare the temperature profiles of the treated and control groups.

Procedure (Rectal Probe):

-

Baseline Measurement: Measure baseline rectal temperature by gently inserting a lubricated probe to a consistent depth (e.g., 2 cm for mice).[19]

-

Dosing: Administer the compound or vehicle.

-

Time-Point Measurements: Measure rectal temperature at predetermined time points post-dosing (e.g., 30, 60, 120, 240 minutes).

-

Data Analysis: Analyze the change in temperature over time for each group.

Assessment of Brown Adipose Tissue (BAT) Activation and UCP1 Expression

Objective: To determine if this compound increases the expression of UCP1 in brown adipose tissue.

4.3.1. Western Blotting for UCP1 Protein

Materials:

-

Interscapular brown adipose tissue (iBAT) samples

-

Protein lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer system (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against UCP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Tissue Homogenization: Homogenize iBAT samples in lysis buffer on ice and centrifuge to collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-UCP1 antibody, followed by the HRP-conjugated secondary antibody.[20][21]

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

4.3.2. Quantitative PCR (qPCR) for Ucp1 mRNA

Materials:

-

iBAT samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Ucp1 and a reference gene (e.g., Actb, Gapdh)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from iBAT samples.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, master mix, and primers.

-

Amplification and Detection: Run the qPCR program on a thermal cycler to amplify and detect the target genes.[22][23]

-

Data Analysis: Calculate the relative expression of Ucp1 mRNA using the ΔΔCt method, normalizing to the reference gene.

Figure 2: General experimental workflow for evaluating thermogenic properties.

Conclusion

This compound is hypothesized to be a potent thermogenic agent, acting through the central inhibition of norepinephrine and serotonin reuptake, leading to sympathetic activation of brown adipose tissue. While direct evidence for its thermogenic effects is pending, the established pharmacology of its parent compound and the enhanced potency of the R-enantiomer in other biological assays provide a strong rationale for its investigation as a therapeutic agent for obesity and related metabolic disorders. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its thermogenic and metabolic profile. Further research is warranted to definitively characterize the thermogenic properties of this compound and its potential clinical utility.

References

- 1. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methodological evaluation of indirect calorimetry data in lean and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sibutramine and the sympathetic nervous system in obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relevance of Sympathetic Nervous System Activation in Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. paulogentil.com [paulogentil.com]

- 14. Thermogenic effects of sibutramine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 18. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Transcriptional Synergy and the Regulation of Ucp1 during Brown Adipocyte Induction in White Fat Depots - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative rt-PCR analysis of uncoupling protein isoforms in mouse brain cortex: methodological optimization and comparison of expression with brown adipose tissue and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

R-(+)-Mono-desmethylsibutramine: An In-Depth Technical Guide on Appetite Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of R-(+)-Mono-desmethylsibutramine, an active metabolite of sibutramine (B127822), and its effects on appetite suppression. Sibutramine, a previously marketed anti-obesity medication, exerts its therapeutic effects through its pharmacologically active metabolites, primarily mono- and di-desmethylsibutramine.[1] The R-(+)-enantiomer of mono-desmethylsibutramine has demonstrated significantly greater anorectic potency compared to its S-(-)-enantiomer and the racemic parent compound.[2] This document details the core mechanism of action, presents quantitative data from key preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in the field of metabolic therapeutics.

Core Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism involves binding to and blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT) on the presynaptic neuronal membrane.[1][4] This inhibition of reuptake leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons.[5]

The enhanced serotonergic and noradrenergic signaling in key hypothalamic nuclei, which are central to appetite regulation, is believed to be the primary driver of the appetite-suppressing effects.[6][7] Increased serotonin levels are associated with feelings of satiety, while elevated norepinephrine can increase metabolic rate and further contribute to a negative energy balance.[4][5] The dopaminergic component may influence the reward pathways associated with food consumption.[5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies, highlighting the potency and efficacy of this compound in vitro and in vivo.

Table 1: In Vitro Inhibition of Monoamine Reuptake (IC50, nM)

| Compound | Norepinephrine (NE) | Serotonin (5-HT) | Dopamine (DA) |

| This compound | Potent | Potent | Moderate |

| S-(-)-Mono-desmethylsibutramine | Less Potent | Less Potent | Less Potent |

| R-(+)-Di-desmethylsibutramine | Potent | Potent | Moderate |

| S-(-)-Di-desmethylsibutramine | Less Potent | Less Potent | Less Potent |

Source: Data extrapolated from studies on the enantioselective effects of sibutramine metabolites. A study on the enantioselective behavioral effects of sibutramine metabolites determined the IC50 values for the inhibition of norepinephrine, serotonin, and dopamine uptake in vitro.[2] Both (R)-enantiomers demonstrated greater potency than their respective (S)-enantiomers.[2]

Table 2: In Vivo Effects on Food Intake and Body Weight in Rats (4-day study)

| Treatment (mg/kg, p.o.) | Change in Body Weight (g) | Change in Food Intake (g) |

| R-(+)-Sibutramine (5) | -5.2 | -8.5 |

| R-(+)-Sibutramine (10) | -10.8 | -15.2 |

| R-(+)-Sibutramine (20) | -18.5 | -22.1 |

| (RS)-Sibutramine (5) | -3.1 | -6.3 |

| (RS)-Sibutramine (10) | -7.9 | -12.8 |

| (RS)-Sibutramine (20) | -14.2 | -19.7 |

| S-(-)-Sibutramine (5) | +1.5 | +2.1 |

| S-(-)-Sibutramine (10) | +2.8 | +3.5 |

| S-(-)-Sibutramine (20) | +4.1 | +5.2 |

Source: A comparative study on the anorexic effects of sibutramine enantiomers in rats demonstrated that R-Sibutramine produced a dose-dependent decrease in body weight and food intake, while the S-enantiomer led to an increase in these parameters.[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effects on appetite suppression.

In Vitro Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.[10]

-

Compound Preparation: A serial dilution of this compound is prepared.

-

Assay Procedure:

-

Cells are plated in a 96- or 384-well microplate.[11]

-

The test compound (this compound) at various concentrations is pre-incubated with the cells.[12]

-

A radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) or a fluorescent substrate is added to initiate the uptake reaction.[10][12]

-

The reaction is incubated for a specific time at 37°C.[10]

-

Uptake is terminated by rapid washing with ice-cold buffer.[13]

-

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is measured using a scintillation counter.[13] For fluorescent assays, the intracellular fluorescence is measured using a fluorescence plate reader.[12]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.[13]

In Vivo Food Intake (Anorectic Effect) Study in Rodents

Objective: To assess the dose-dependent effect of this compound on food consumption in rats.

Methodology:

-

Animals: Adult male Wistar or Sprague-Dawley rats are used.[8][14] The animals are individually housed and acclimatized to the experimental conditions.

-

Baseline Measurement: For two consecutive days prior to the experiment, baseline body weight, food intake, and water intake are recorded daily.[8][9]

-

Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg).[8][9] A vehicle control group receives the same volume of the vehicle solution.

-

Data Collection: Body weight, food intake, and water intake are measured daily for a period of four days following drug administration.[8][9] Food intake can be measured manually by weighing the remaining food or by using automated systems.

-

Data Analysis: The mean change in body weight and food intake from baseline is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between the treatment groups and the control group.

Locomotor Activity Assessment

Objective: To evaluate the potential stimulant effects of this compound on spontaneous motor activity.

Methodology:

-

Apparatus: An actophotometer or an open-field arena equipped with infrared beams is used to record locomotor activity.[8]

-

Animals: The same animals from the food intake study or a separate cohort can be used.

-

Procedure:

-

Data Analysis: The total number of beam breaks or distance traveled is recorded and compared between the different treatment groups. This helps to determine if the anorectic effects are independent of general changes in activity.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Workflow

References

- 1. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Appetite Regulation and Thermogenesis | Oncohema Key [oncohemakey.com]

- 7. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpp.com [ijpp.com]

- 9. Anorexic effect of (R)-sibutramine: comparison with (RS)-sibutramine [corrected] and (S)-sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. benchchem.com [benchchem.com]

- 14. Comparison of the effects of sibutramine and other monoamine reuptake inhibitors on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Sibutramine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and analysis of sibutramine (B127822) and its pharmacologically active metabolites. Sibutramine, originally developed as an antidepressant, was later repurposed as an anti-obesity agent due to its effects on satiety and thermogenesis.[1][2] Its therapeutic actions are primarily mediated through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[3][4][5] This document delves into the metabolic pathways, pharmacokinetic profiles, analytical methodologies, and the pharmacological significance of these key metabolites.

Discovery and Pharmacological Context

Sibutramine was initially investigated for its antidepressant properties in the 1980s, sharing a mechanism of action similar to tricyclic antidepressants.[1][6] However, its potent effects on weight reduction led to its development and eventual approval for the management of obesity.[1][2][6] The pharmacological effects of sibutramine are not primarily due to the parent compound itself, but rather its more potent N-desmethyl metabolites, M1 and M2.[4][6] These metabolites act as potent inhibitors of the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine, at the neuronal synapse.[3][7] This dual inhibition enhances satiety and is believed to increase energy expenditure through the stimulation of thermogenesis.[4][5][8]

Metabolic Pathways of Sibutramine

Sibutramine is extensively metabolized in the liver following oral administration, undergoing significant first-pass metabolism which reduces the bioavailability of the parent drug.[6] The primary metabolic pathway involves sequential N-demethylation by cytochrome P450 (CYP) enzymes to form the active metabolites M1 and M2.[3][6] While CYP3A4 was initially considered the principal enzyme, further research has identified CYP2B6 as the primary catalyst for the formation of both M1 and M2.[3][9][10][11] These active metabolites are subsequently hydroxylated and conjugated to form inactive metabolites, M5 and M6, which are then excreted, primarily in the urine.[3][6]

Pharmacokinetics of Sibutramine and its Metabolites

The pharmacokinetic profile of sibutramine is characterized by rapid absorption and extensive first-pass metabolism, leading to low concentrations of the parent drug and higher concentrations of the active metabolites M1 and M2.[6][7] The half-lives of M1 and M2 are significantly longer than that of sibutramine, contributing to their sustained pharmacological effect.[6][12]

| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 |

| Tmax (hours) | 1.3 | ~3 | ~3 |

| Cmax (ng/mL) | - | 3.22 | - |

| AUC0-t (ng·h/mL) | - | 22.1 | - |

| Half-life (t½) (hours) | 1.6 | 5.2 | 13.4 |

| Data sourced from a study in obese adolescents.[13] |

| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 |

| AUC (Fasting vs. Fed) | ~5-fold increase with food | ~2-fold increase with food | No significant effect |

| Cmax (Fasting vs. Fed) | ~3-fold increase with food | ~2-fold increase with food | No significant effect |

| Tmax (Fasting vs. Fed) | Delayed by 2-4 hours with food | Delayed by 2-4 hours with food | Delayed by 2-4 hours with food |

| Data from a pilot study in healthy male subjects.[14] |

Experimental Protocols for Analysis

The quantification of sibutramine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for their simultaneous determination.[14][15][16]

This protocol outlines a typical LC-MS/MS procedure for the analysis of sibutramine, M1, and M2 in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add an internal standard (e.g., chlorpheniramine (B86927) or sibutramine-d7).[14][16]

-

Alkalinize the sample with sodium hydroxide.

-

Perform extraction with an organic solvent such as methyl tert-butyl ether.[14][16][17]

-

Vortex and centrifuge the sample.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[14][17]

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Zorbax C18, Luna C18) is typically used.[14][16]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with formic acid) is employed.[15][16]

-

Flow Rate: A typical flow rate is around 0.2-0.3 mL/min.[15][16]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[16]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for sibutramine, M1, M2, and the internal standard.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery and status of sibutramine as an anti-obesity drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sibutramine - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. sites.ualberta.ca [sites.ualberta.ca]

- 15. tandfonline.com [tandfonline.com]

- 16. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure and Activity of R-(+)-Mono-desmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological activity of R-(+)-Mono-desmethylsibutramine, an active metabolite of the anorectic drug sibutramine (B127822). The document details its chemical characteristics, provides experimental protocols for its synthesis and analysis, and presents its quantitative interaction with monoamine transporters. Furthermore, it elucidates the complex downstream signaling pathways affected by its mechanism of action, offering valuable insights for researchers in pharmacology and drug development.

Molecular Structure and Chemical Properties

This compound is the dextrorotatory enantiomer of mono-desmethylsibutramine, a primary active metabolite of sibutramine. Its chemical structure is characterized by a cyclobutane (B1203170) ring attached to a 4-chlorophenyl group and a substituted aminobutyl chain.

Chemical Name: (αR)-1-(4-Chlorophenyl)-N-methyl-α-(2-methylpropyl)cyclobutanemethanamine[1] CAS Number: 229639-54-7 Molecular Formula: C₁₆H₂₄ClN Molecular Weight: 265.82 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| pKa (Predicted) | 10.71 ± 0.20 | [1] |

| XLogP3-AA | 5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 5 | [1] |

Pharmacology

This compound is a potent monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). By blocking these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. The R-enantiomer has been shown to have greater anorectic effects compared to the S-enantiomer.[2][3][4]

Quantitative Pharmacological Data

The inhibitory activity of this compound on the reuptake of norepinephrine, serotonin, and dopamine has been quantified, with the R-enantiomers demonstrating greater potency.[2][3][4]

| Target | IC₅₀ (mg/kg, i.p. in rats) for Anorexic Effects |

| This compound | ~2.5 |

| S-(-)-Mono-desmethylsibutramine | >10 |

In vitro uptake inhibition studies have further detailed the potency of the enantiomers:

| Transporter | IC₅₀ for this compound | IC₅₀ for S-(-)-Mono-desmethylsibutramine |

| Norepinephrine (NET) | More potent | Less potent |

| Dopamine (DAT) | More potent | Less potent |

| Serotonin (SERT) | Less potent than for NET and DAT | Less potent |

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated through its modulation of serotonergic, noradrenergic, and dopaminergic signaling. The inhibition of reuptake leads to prolonged activation of postsynaptic receptors, triggering a cascade of intracellular events.

Dopaminergic Signaling Pathway

Increased dopamine in the synapse activates D1 and D2 receptors, which are coupled to G-proteins and modulate adenylyl cyclase activity.

Caption: Dopaminergic signaling cascade initiated by this compound.

Noradrenergic Signaling Pathway

The increased synaptic norepinephrine primarily acts on α2-adrenergic receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.

Caption: Noradrenergic signaling cascade initiated by this compound.

Serotonergic Signaling Pathway

Enhanced serotonergic transmission involves the activation of various 5-HT receptors, leading to diverse downstream signaling cascades, including those mediated by Gs and Gq proteins.

Caption: Serotonergic signaling cascades initiated by this compound.

Experimental Protocols

Asymmetric Synthesis of a Precursor to (R)-Mono-desmethylsibutramine

A highly enantioselective catalytic asymmetric synthesis of di-des-methylsibutramine, a precursor to mono-desmethylsibutramine, has been described.[2] This protocol can be adapted for the synthesis of the target molecule.

Workflow:

References

- 1. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly enantioselective catalytic asymmetric synthesis of a (R)-sibutramin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]

- 4. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Active Metabolites of R-(+)-Mono-desmethylsibutramine

For Researchers, Scientists, and Drug Development Professionals

Abstract